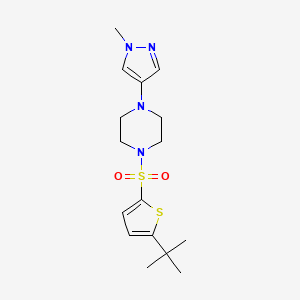![molecular formula C19H21N3O4 B6974390 2-[1-(4-Carbamoyl-1-methylpyrrole-2-carbonyl)piperidin-4-yl]benzoic acid](/img/structure/B6974390.png)
2-[1-(4-Carbamoyl-1-methylpyrrole-2-carbonyl)piperidin-4-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-Carbamoyl-1-methylpyrrole-2-carbonyl)piperidin-4-yl]benzoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoic acid moiety linked to a piperidine ring, which is further connected to a pyrrole ring with a carbamoyl group. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Carbamoyl-1-methylpyrrole-2-carbonyl)piperidin-4-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of the pyrrole derivative with isocyanates or carbamoyl chlorides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Coupling with Benzoic Acid: The final step involves coupling the piperidine derivative with benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Pyrrole-2,5-diones and other oxidized derivatives.
Reduction: Amines and reduced carbamoyl derivatives.
Substitution: Nitrobenzoic acids, sulfonated benzoic acids, and other substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-[1-(4-Carbamoyl-1-methylpyrrole-2-carbonyl)piperidin-4-yl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its piperidine and pyrrole components.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[1-(4-Carbamoyl-1-methylpyrrole-2-carbonyl)piperidin-4-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the carbamoyl group can form hydrogen bonds with active site residues in enzymes, modulating their activity. The benzoic acid moiety can further enhance binding through π-π interactions with aromatic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[1-(4-Carbamoyl-1-methylpyrrole-2-carbonyl)piperidin-4-yl]benzoic acid methyl ester
- This compound ethyl ester
Uniqueness
Compared to its esters, this compound has a free carboxylic acid group, which can participate in additional hydrogen bonding and ionic interactions, potentially enhancing its biological activity and binding affinity. This makes it a more versatile compound for various applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
2-[1-(4-carbamoyl-1-methylpyrrole-2-carbonyl)piperidin-4-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-21-11-13(17(20)23)10-16(21)18(24)22-8-6-12(7-9-22)14-4-2-3-5-15(14)19(25)26/h2-5,10-12H,6-9H2,1H3,(H2,20,23)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKKDZOHVNEZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCC(CC2)C3=CC=CC=C3C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-(1,3-thiazol-5-yl)ethanone](/img/structure/B6974310.png)
![3-[(3-methylphenyl)methyl]-N-[4-[2-oxo-2-(propan-2-ylamino)ethyl]phenyl]azetidine-1-carboxamide](/img/structure/B6974312.png)
![1-(6-methoxypyridin-2-yl)-N-methyl-N-[(1-methyltriazol-4-yl)methyl]methanamine](/img/structure/B6974313.png)
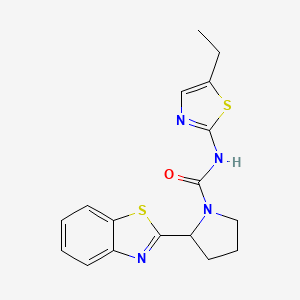
![4-[[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]methyl]oxan-4-ol](/img/structure/B6974332.png)
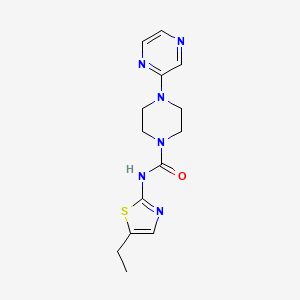
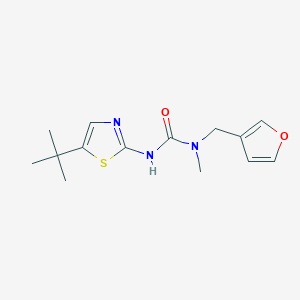
![2-hydroxy-4-methyl-N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]benzamide](/img/structure/B6974348.png)
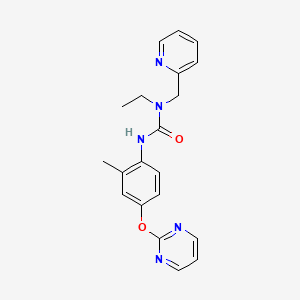
![N-(3-benzamidophenyl)-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B6974354.png)
![N-[1-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6974356.png)
![2,2-dimethyl-N-[1-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrazol-4-yl]propanamide](/img/structure/B6974362.png)
![4-cyano-N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylbenzamide](/img/structure/B6974382.png)
